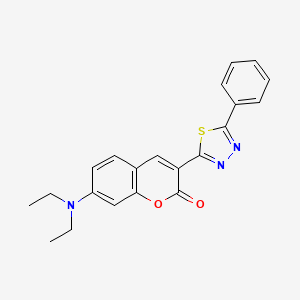
Thorium (IV) carbonate oxide monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thorium (IV) carbonate oxide monohydrate is a chemical compound with the molecular formula CH₂O₅Th. It is a thorium-based compound that includes carbonate and oxide groups, along with a single water molecule. Thorium compounds are known for their radioactive properties and have been studied for various applications, including nuclear energy and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thorium (IV) carbonate oxide monohydrate can be synthesized through the reaction of thorium nitrate with sodium carbonate in an aqueous solution. The reaction typically involves the following steps:
- Dissolving thorium nitrate in water.
- Adding sodium carbonate to the solution, resulting in the precipitation of thorium carbonate.
- Filtering and washing the precipitate to remove impurities.
- Drying the precipitate to obtain this compound.
Industrial Production Methods: Industrial production of thorium compounds often involves the extraction of thorium from monazite sands, which contain thorium phosphate. The extraction process includes:
- Crushing and grinding the monazite ore.
- Treating the ore with sulfuric acid to convert thorium phosphate to thorium sulfate.
- Precipitating thorium hydroxide by adding ammonia.
- Converting thorium hydroxide to thorium nitrate by reacting with nitric acid.
- Finally, synthesizing this compound as described above.
Analyse Des Réactions Chimiques
Types of Reactions: Thorium (IV) carbonate oxide monohydrate can undergo various chemical reactions, including:
Oxidation: Thorium can be oxidized to form thorium dioxide.
Reduction: Reduction of thorium compounds can lead to the formation of thorium metal.
Substitution: Thorium can form complexes with various ligands, such as phosphates and sulfates.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Ligands like phosphates, sulfates, and organic molecules in aqueous or organic solvents.
Major Products:
Oxidation: Thorium dioxide (ThO₂).
Reduction: Thorium metal (Th).
Substitution: Various thorium complexes, such as thorium phosphate and thorium sulfate.
Applications De Recherche Scientifique
Thorium (IV) carbonate oxide monohydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other thorium compounds and materials.
Biology: Studied for its potential use in radiopharmaceuticals for cancer treatment.
Medicine: Investigated for its use in targeted alpha therapy (TAT) for treating tumors.
Industry: Utilized in the production of high-temperature ceramics and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of thorium (IV) carbonate oxide monohydrate involves its radioactive properties. Thorium emits alpha particles, which can cause damage to biological tissues. In targeted alpha therapy, thorium compounds are used to deliver alpha radiation directly to cancer cells, causing DNA damage and cell death. The molecular targets include DNA and other cellular components, leading to the disruption of cellular processes and apoptosis.
Comparaison Avec Des Composés Similaires
Thorium Dioxide (ThO₂): A common thorium compound with high thermal stability and used in nuclear reactors.
Thorium Nitrate (Th(NO₃)₄): Used as a precursor for synthesizing other thorium compounds.
Thorium Phosphate (Th₃(PO₄)₄): Studied for its potential use in nuclear waste immobilization.
Uniqueness: Thorium (IV) carbonate oxide monohydrate is unique due to its combination of carbonate and oxide groups, along with its monohydrate form. This combination provides specific chemical properties that make it suitable for various applications, including its use as a precursor for other thorium compounds and its potential in targeted alpha therapy.
Propriétés
Formule moléculaire |
CH2O5Th |
|---|---|
Poids moléculaire |
326.06 g/mol |
Nom IUPAC |
oxygen(2-);thorium(4+);carbonate;hydrate |
InChI |
InChI=1S/CH2O3.H2O.O.Th/c2-1(3)4;;;/h(H2,2,3,4);1H2;;/q;;-2;+4/p-2 |
Clé InChI |
ZZZWURLVBXQTSC-UHFFFAOYSA-L |
SMILES canonique |
C(=O)([O-])[O-].O.[O-2].[Th+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


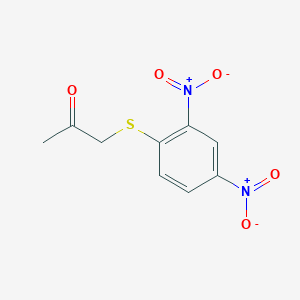
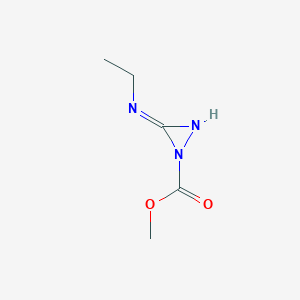
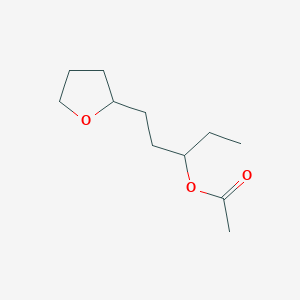
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

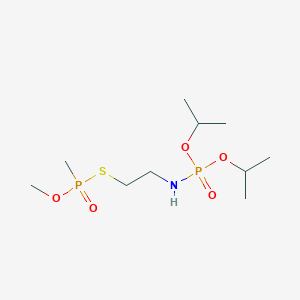


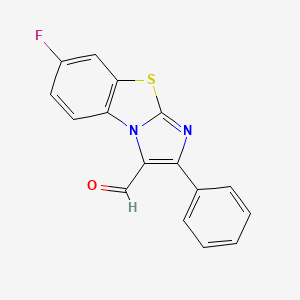
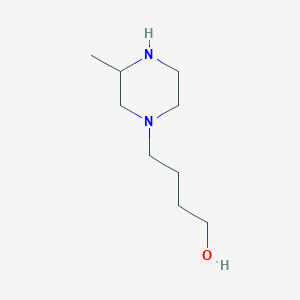
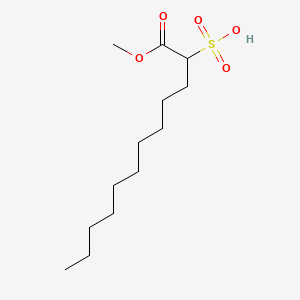
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
